N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)27-13-5-3-12(4-6-13)24-18(26)17(25)23-10-9-14-7-8-16(29-14)15-2-1-11-28-15/h1-8,11H,9-10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGCBLQIFXJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bithiophene moiety, which is known for its electronic properties, and a trifluoromethoxy phenyl group that enhances its lipophilicity and potential interactions with biological targets. The compound can be represented as follows:
Anticancer Activity
Recent studies indicate that compounds containing bithiophene moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, a study demonstrated that a related bithiophene derivative showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
| Cell Line | IC50 (µM) | Reference Drug | Effect |
|---|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Bleomycin | Higher apoptosis induction |
| HepG2 (liver cancer) | 10.0 | Doxorubicin | Moderate cytotoxicity |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies have indicated that bithiophene derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethoxy group is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
The biological activity of this compound is thought to involve several mechanisms:
- π–π Stacking Interactions : The bithiophene moiety allows for π–π stacking with nucleobases in DNA, potentially leading to intercalation and subsequent disruption of replication processes.
- Hydrogen Bonding : The amide functional groups facilitate hydrogen bonding with target proteins or enzymes, which may modulate their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Study 1: Cytotoxic Effects on Cancer Cells
A study published in a peer-reviewed journal highlighted the effects of this compound on various cancer cell lines. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 8 to 12 µM across different cell lines.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study reported an MIC of 15 µg/mL against S. aureus, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a core ethanediamide linker with several analogues but differs in aromatic substituents and spacers. Key structural differences are summarized below:
Table 1: Structural and Molecular Features of Selected Ethanediamide Derivatives
Key Observations :
- Bithiophene vs. Heterocycles : The target compound’s 2,2'-bithiophene system offers π-conjugation, whereas analogues like the indole-piperidine derivative () introduce nitrogen-containing heterocycles, which may enhance binding to biological targets.
- Spacer Groups : The ethyl spacer in the target compound lacks the hydroxy group present in and , which could reduce hydrogen-bonding capacity but improve metabolic stability.
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethoxy group (–OCF₃) increases logP compared to chloro (–Cl) or methylsulfanyl (–SMe) substituents in and .
- Electronic Effects : The electron-donating 2,2'-bithiophene may enhance conjugation, while the –OCF₃ group withdraws electrons, creating a polarized system. In contrast, the indole-piperidine derivative has a more electron-rich aromatic system.
Functional Implications
- Materials Science : The bithiophene core could enable use in organic electronics (e.g., semiconductors) due to its conjugated system .
- Bioactivity : The trifluoromethoxy group is common in agrochemicals and pharmaceuticals for its stability and lipid solubility. Analogues with halogenated aryl groups (e.g., ) may exhibit pesticidal or antimicrobial properties.
- Target Binding : The ethanediamide linker’s hydrogen-bonding capability, seen in and , could facilitate interactions with enzymes or receptors, though specific targets remain unverified.
Preparation Methods
Lithiation and Alkylation of 2,2'-Bithiophene
The 5-position of 2,2'-bithiophene undergoes selective lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. Quenching the lithiated species with 2-bromoethylamine hydrobromide introduces the ethylamine side chain:
Reaction Conditions :
-
Substrate : 2,2'-Bithiophene (1.0 equiv)
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Base : n-BuLi (2.2 equiv)
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Electrophile : 2-bromoethylamine hydrobromide (1.1 equiv)
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Solvent : THF, −78°C to room temperature
Characterization :
Reductive Amination Alternative
For improved scalability, reductive amination of 5-formyl-2,2'-bithiophene with ethylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol offers a milder route:
Reaction Conditions :
-
Substrate : 5-formyl-2,2'-bithiophene (1.0 equiv)
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Amine : Ethylamine hydrochloride (1.5 equiv)
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Reducing Agent : NaBH₃CN (1.2 equiv)
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Solvent : MeOH, 0°C to room temperature
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Yield : 65–70%
Synthesis of 4-(Trifluoromethoxy)aniline Derivative
Nitration and Reduction
4-(Trifluoromethoxy)aniline is commercially available but can be synthesized via nitration of trifluoromethoxybenzene followed by catalytic hydrogenation:
Reaction Conditions :
-
Nitration : HNO₃/H₂SO₄, 0°C, 2 h (yield: 85%)
-
Reduction : H₂ (1 atm), 10% Pd/C, EtOH, 6 h (yield: 92%)
Oxalamide Bridge Formation
Oxalyl Chloride-Mediated Coupling
The bithiophene-ethylamine and 4-(trifluoromethoxy)aniline are sequentially reacted with oxalyl chloride in dichloromethane (DCM) under basic conditions:
Step 1 :
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Reagents : Oxalyl chloride (1.1 equiv), DCM, 0°C, 1 h
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Intermediate : Bithiophene-ethyl-oxalyl chloride
Step 2 :
-
Coupling : Add 4-(trifluoromethoxy)aniline (1.0 equiv), triethylamine (2.5 equiv), DCM, 24 h
-
Yield : 58–63%
Optimization Note :
Excess oxalyl chloride leads to dimerization; stoichiometric control and slow addition improve purity.
One-Pot Sequential Coupling
A streamlined protocol combines both amines with oxalyl chloride in a single pot:
Reaction Conditions :
-
Oxalyl Chloride : 1.05 equiv
-
Amines : Bithiophene-ethylamine (1.0 equiv), 4-(trifluoromethoxy)aniline (1.0 equiv)
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Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
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Solvent : DCM, 0°C to room temperature, 12 h
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Yield : 60–65%
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
-
δ 8.42 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.21–7.15 (m, 4H, bithiophene), 3.72 (t, J = 6.6 Hz, 2H, CH₂NH), 3.18 (t, J = 6.6 Hz, 2H, CH₂-thiophene).
¹³C NMR (126 MHz, DMSO-d₆):
-
δ 163.2 (C=O), 157.8 (OCF₃), 140.1–124.3 (bithiophene and aryl carbons), 41.5 (CH₂NH), 38.2 (CH₂-thiophene).
HRMS (ESI) : m/z Calcd for C₂₁H₁₆F₃N₂O₃S₂: 489.0543; Found: 489.0548.
Purity Assessment
HPLC :
-
Column : C18, 5 µm, 250 × 4.6 mm
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Mobile Phase : 70:30 MeCN/H₂O (0.1% TFA)
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Retention Time : 12.7 min
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Purity : ≥98%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Coupling | 58–63 | 97–98 | Moderate |
| One-Pot Sequential | 60–65 | 95–97 | High |
| Reductive Amination | 65–70 | 98 | Low |
The one-pot method balances yield and scalability, while the reductive amination route offers higher purity but requires specialized intermediates.
Challenges and Optimization Strategies
Side Reactions
Q & A
Q. What are the optimal synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
The synthesis involves coupling a bithiophene-ethylamine intermediate with a 4-(trifluoromethoxy)phenyl oxalamide moiety. Key steps include:
- Bithiophene functionalization : Use Lawesson’s reagent for thiophene ring stabilization and regioselective formylation (Vilsmeier-Haack or lithiation methods) to introduce reactive sites .
- Oxalamide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM to link the amine and carboxylic acid intermediates under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR (¹H, ¹³C, 19F) to confirm regiochemistry of the bithiophene and trifluoromethoxy groups .
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity and detect side products .
- FT-IR for verifying amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro screening :
- Kinase inhibition assays (ATP-Glo™) for targeting enzymatic activity.
- Cytotoxicity profiling (MTT assay, IC₅₀ determination in cancer cell lines) .
- Solubility : Use DMSO stocks (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers address conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Methodological adjustments :
- Orthogonal assays : Validate results using SPR (binding affinity) and ITC (thermodynamic parameters) .
- Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation .
- Control for photodegradation : Conduct assays under amber light if the compound is light-sensitive .
Q. What strategies improve regioselectivity during bithiophene functionalization?
- Electrophilic vs. lithiation approaches :
- Vilsmeier-Haack formylation targets electron-rich positions adjacent to the amino group (e.g., 4-position) .
- n-BuLi-mediated lithiation selectively deprotonates acidic protons (e.g., 5´-position in bithiophene) for 5´-substitution .
- Directing groups : Introduce temporary protecting groups (e.g., piperidine) to block undesired sites during synthesis .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- In silico tools :
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
- ADMET prediction (SwissADME) : Assess logP, BBB permeability, and CYP450 interactions .
Q. What experimental designs resolve discrepancies in SAR studies for analogs?
- Systematic variation : Synthesize analogs with incremental modifications (e.g., replacing trifluoromethoxy with methoxy or nitro groups) .
- Crystallography : Obtain X-ray structures of ligand-target complexes to identify critical hydrogen bonds or steric clashes .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
